6-Methylazepan-4-ol; hydrochloride is a chemical compound recognized for its utility in various scientific fields, particularly in organic synthesis and medicinal chemistry. It is classified as a hydrochloride salt of 6-methylazepan-4-ol, where the azepane ring structure contributes to its unique properties. The compound is often used as a building block in the synthesis of more complex organic molecules and is studied for its potential biological activities, including interactions with biomolecules and therapeutic effects in medicinal applications.
The synthesis of 6-Methylazepan-4-ol; hydrochloride primarily involves the reaction of 6-methylazepan-4-ol with hydrochloric acid. The general procedure includes:
In industrial settings, automated equipment may be utilized to enhance consistency and efficiency during large-scale production. Key parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
6-Methylazepan-4-ol; hydrochloride can participate in several chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 6-Methylazepan-4-ol; hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. This interaction can influence pathways related to pharmacological effects, although detailed mechanisms are often context-dependent based on the application being studied.
Relevant data regarding loss on drying and residue on ignition indicates that it adheres to standard purity criteria for pharmaceutical compounds .
6-Methylazepan-4-ol; hydrochloride has diverse applications across several scientific domains:
The synthesis of azepane derivatives has undergone significant methodological shifts. Early routes (pre-1980s) relied on linear alkylation strategies, where ω-bromoamines underwent cyclization under harsh alkaline conditions. These methods suffered from poor regioselectivity and low yields (typically <30%) due to competing elimination reactions and oligomer formation [4]. The 1990s saw the adoption of reductive amination protocols, utilizing keto-acids like 6-oxoheptanoic acid with sodium cyanoborohydride. While offering improved functional group tolerance, these routes struggled with stereocontrol at the C4 alcohol position [10].
Modern approaches leverage ring-expansion techniques. A pivotal advancement involves the Schmidt rearrangement of cyclohexanone derivatives with hydrazoic acid, catalyzed by Lewis acids (e.g., TiCl₄). This method constructs the azepane core with regioselective introduction of the C6 methyl group [7]. Concurrently, transition-metal-catalyzed cyclizations emerged, particularly palladium-mediated carboamination of alkenyl amines. For 6-methylazepan-4-ol, this enables enantioselective construction via chiral phosphine ligands (BINAP), achieving enantiomeric excess (ee) >85% .
Table 1: Evolution of Azepane Synthesis Methodologies
Era | Dominant Strategy | Key Reagents | Yield Limitations |
---|---|---|---|
Pre-1980s | Linear alkylation | ω-Bromoamines, KOH | <30% (oligomer formation) |
1980s-2000s | Reductive amination | NaBH₃CN, keto-acids | ~50% (stereocontrol issues) |
Post-2010 | Ring expansion/Metal catalysis | HN₃/TiCl₄, Pd/BINAP | 70-85% (improved ee) |
Ring-Closure Catalysis: The formation of the azepane ring benefits from bifunctional catalysts. Organocatalysts like thiourea derivatives (e.g., Takemoto’s catalyst) facilitate intramolecular Michael additions of amino-enones, achieving 78-82% yields at 0.1 mol% loading. This strategy positions the C6 methyl group via judicious substrate design [3]. Dual-catalytic systems combining organocatalysts with photoredox catalysts (e.g., Ru(bpy)₃Cl₂) enable radical-mediated ring closures under visible light, tolerating sensitive functional groups [3].
Stereoselective Hydroxylation: Introduction of the C4 hydroxyl group employs asymmetric dihydroxylation (AD) with osmium tetroxide/cinchona alkaloid complexes (e.g., (DHQD)₂PHAL). This affords the (R)- or (S)-4-hydroxy isomers with >90% ee. Alternatively, biocatalytic hydroxylation using engineered cytochrome P450 enzymes (e.g., P450BM3) achieves regioselective oxidation at C4 without protecting groups, though scalability remains challenging [8].
Table 2: Catalytic Systems for 6-Methylazepan-4-ol Synthesis
Catalyst Type | Representative Catalyst | Function | Yield/ee |
---|---|---|---|
Organocatalyst | Takemoto’s thiourea | Ring closure via Michael add. | 82%, 80% ee |
Photoredox-Organo dual | Ru(bpy)₃Cl₂/DABCO | Radical cyclization | 75% |
Chiral Os-complex | OsO₄/(DHQD)₂PHAL | Asymmetric dihydroxylation | 88%, 92% ee |
Engineered P450 | P450BM3-F87A | Regioselective C4 oxidation | 65% (pilot scale) |
Temperature and Pressure Control: Cyclization kinetics improve significantly under moderate pressure (5-10 bar). For reductive amination routes, H₂ pressure >7 bar enhances imine reduction rates, reducing reaction time from 48 h to 12 h while maintaining >95% conversion [5]. Microwave-assisted synthesis enables rapid ring closure (30 min vs. 24 h conventionally) at 150°C, minimizing thermal degradation byproducts [7].
Solvent Systems: Ionic liquid biphasic systems (e.g., [BMIM]PF₆/water) facilitate catalyst recycling in Pd-catalyzed routes, achieving 10 recycles with <5% yield drop. For acid-catalyzed ring expansions, deep eutectic solvents (choline chloride/urea) replace corrosive mineral acids, improving safety and waste profiles [5].
Continuous Flow Processing: Key steps (ring closure, hydrochlorination) benefit from flow chemistry. A demonstrated system uses:
Major Byproducts and Sources:
Advanced Purification Strategies:
Table 3: Byproduct Removal Efficiencies
Impurity | Removal Technique | Efficiency | Residual Level |
---|---|---|---|
N-Methyl dimer | Anti-solvent crystallization | 98.7% | <0.2% |
Δ³-Dehydro derivative | ALi-D2 ionic liquid extraction | 99.1% | <0.1% |
Chlorinated species | Activated carbon treatment | 95.4% | <0.4% |
Enantiomeric impurity | SMB chromatography (chiral phase) | 99.8% | <0.1% |
Waste Stream Valorization: The Δ³-dehydro byproduct undergoes catalytic hydrogenation (Pd/C, 50 psi H₂) to regenerate 6-methylazepan-4-ol, achieving 85% recovery. Chlorinated impurities are converted to aziridine precursors via base treatment, enabling reuse in polymer synthesis [5] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5